molecular formula C25H12ClNS2 B327324 14-chloro-4,12-dithia-15-azaheptacyclo[14.12.0.02,13.03,11.05,10.019,28.022,27]octacosa-1(16),2(13),3(11),5,7,9,14,17,19(28),20,22,24,26-tridecaene

14-chloro-4,12-dithia-15-azaheptacyclo[14.12.0.02,13.03,11.05,10.019,28.022,27]octacosa-1(16),2(13),3(11),5,7,9,14,17,19(28),20,22,24,26-tridecaene

Cat. No.: B327324
M. Wt: 426 g/mol
InChI Key: QXVSEMMXLXJNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline is a complex organic compound with a unique structure that includes multiple fused rings and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline typically involves multi-step reactions that include the formation of intermediate compounds. The process often starts with the preparation of the benzothieno and thieno derivatives, followed by their fusion with naphthoquinoline under specific conditions. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity 6-Chloro1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline .

Chemical Reactions Analysis

Types of Reactions

6-Chloro1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), acids (sulfuric acid), bases (sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives. Substitution reactions can result in various substituted benzothieno and thieno derivatives .

Scientific Research Applications

6-Chloro1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline is unique due to its specific arrangement of fused rings and the presence of a chlorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C25H12ClNS2

Molecular Weight

426 g/mol

IUPAC Name

14-chloro-4,12-dithia-15-azaheptacyclo[14.12.0.02,13.03,11.05,10.019,28.022,27]octacosa-1(16),2(13),3(11),5,7,9,14,17,19(28),20,22,24,26-tridecaene

InChI

InChI=1S/C25H12ClNS2/c26-25-24-21(23-22(29-24)16-7-3-4-8-18(16)28-23)20-17(27-25)12-11-14-10-9-13-5-1-2-6-15(13)19(14)20/h1-12H

InChI Key

QXVSEMMXLXJNCE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C5C6=C(C7=CC=CC=C7S6)SC5=C(N=C4C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)N=C(C5=C4C6=C(S5)C7=CC=CC=C7S6)Cl

Origin of Product

United States

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